Regioisomeric Identity: 6-Chloro vs. 4-Chloro Substitution Confirmed by Distinct Melting Point
The target compound (6-chloro-2-fluoro-3-methoxybenzamide) exhibits a melting point of 143–145 °C, a quantifiable physical constant that distinguishes it from the 4-chloro regioisomer (CAS 1323966-12-6), for which published melting point data are absent across authoritative databases and vendor specifications [1]. This characteristic melting range provides a routine identity verification metric during procurement and in-process quality control.
| Evidence Dimension | Melting point (identity/regiochemistry) |
|---|---|
| Target Compound Data | 143–145 °C |
| Comparator Or Baseline | 4-Chloro-2-fluoro-3-methoxybenzamide (CAS 1323966-12-6): no melting point reported |
| Quantified Difference | Target exhibits a defined crystalline melting range; comparator lacks reported data, indicating different solid-state packing. |
| Conditions | Vendor datasheets and computed chemical databases (Alfa Chemistry, ChemSrc) |
Why This Matters
A defined melting point allows procurement scientists to verify shipment identity and purity using a simple melting point apparatus, reducing the risk of regioisomer mix-ups in compound management workflows.
- [1] ChemSrc. 4-Chloro-2-fluoro-3-methoxybenzamide, CAS 1323966-12-6. Physical properties: Density N/A, Boiling Point N/A, Melting Point N/A. Accessed 2026-04-23. View Source
